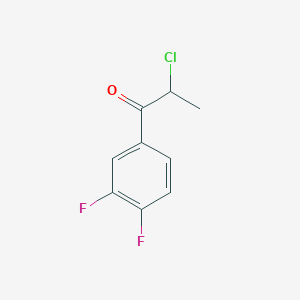

2-Chloro-1-(3,4-difluorophenyl)propan-1-one

Description

Contextualization within Alpha-Halogenated Ketones and Difluorinated Aromatics

2-Chloro-1-(3,4-difluorophenyl)propan-1-one is a member of two important classes of organic compounds: alpha-halogenated ketones and difluorinated aromatics. Each of these classes imparts distinct reactivity and properties to the molecule, making their combination particularly powerful for synthetic applications.

Alpha-halogenated ketones are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement results in a highly electrophilic center at the alpha-carbon, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group enhances the leaving group ability of the halogen, facilitating a variety of substitution reactions. These compounds are well-established precursors for the synthesis of a wide array of heterocycles, epoxides, and other valuable organic molecules.

Difluorinated aromatic compounds , on the other hand, are increasingly sought after in medicinal chemistry and materials science. The incorporation of fluorine atoms into an aromatic ring can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,4-difluoro substitution pattern, in particular, is a common motif in many pharmaceutical agents.

The amalgamation of these two functionalities in this compound creates a molecule with a unique reactivity profile, poised for exploitation in the synthesis of novel and complex chemical entities.

Significance as a Versatile Synthetic Intermediate and Chemical Building Block

The primary significance of this compound lies in its role as a key intermediate in the synthesis of high-value compounds, most notably in the pharmaceutical industry. Its utility is exemplified in the multi-step synthesis of the potent antiplatelet drug, Ticagrelor.

In the synthesis of Ticagrelor, this compound serves as a precursor to the crucial cyclopropylamine (B47189) moiety, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This transformation typically involves a series of steps, including stereoselective reduction of the ketone and subsequent intramolecular cyclization. The presence of the chloro and difluorophenyl groups is essential for the successful execution of this synthetic route.

The versatility of this compound as a building block extends beyond this specific application. Its reactive alpha-chloro ketone functionality allows for a range of chemical manipulations, including:

Nucleophilic substitutions: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups.

Favorskii rearrangement: Under basic conditions, alpha-halo ketones can undergo this characteristic rearrangement to form carboxylic acid derivatives.

Heterocycle formation: It can serve as a precursor for the synthesis of various heterocyclic systems, such as oxazoles, thiazoles, and imidazoles, through condensation reactions with appropriate nucleophiles.

These potential transformations highlight the broad utility of this compound in constructing diverse molecular scaffolds.

Overview of Current Academic Research Trajectories and Identified Knowledge Gaps

Current academic research directly focusing on this compound is somewhat limited and appears to be predominantly driven by its application in pharmaceutical synthesis. The existing literature, largely in the form of patents, details its preparation and use as an intermediate. googleapis.comgoogle.com

A discernible research trajectory is the optimization of the synthesis of this compound and its downstream intermediates to improve efficiency, reduce costs, and enhance stereoselectivity, particularly in the context of large-scale pharmaceutical production.

However, a significant knowledge gap exists in the exploration of the broader synthetic potential of this compound beyond its role in the synthesis of Ticagrelor. There is a notable lack of academic studies investigating its reactivity in a wider range of chemical transformations or its application as a building block for other novel bioactive molecules or functional materials.

Further research in the following areas could be particularly fruitful:

Exploration of novel reaction pathways: A systematic investigation into the reactivity of this compound with a diverse range of reagents and under various reaction conditions could unveil new synthetic methodologies.

Development of new catalytic transformations: The application of modern catalytic methods, such as asymmetric catalysis, to reactions involving this compound could lead to the efficient synthesis of a wider range of chiral products.

Synthesis of novel compound libraries: Utilizing this compound as a starting material for the generation of diverse compound libraries could lead to the discovery of new molecules with interesting biological activities or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKODLKJWJRDZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561009-02-7 | |

| Record name | 2-chloro-1-(3,4-difluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Chloro 1 3,4 Difluorophenyl Propan 1 One

Classical Organic Synthesis Routes to Alpha-Chlorinated Ketones

The conventional synthesis of alpha-chlorinated ketones like 2-Chloro-1-(3,4-difluorophenyl)propan-1-one typically involves two primary strategies: building the carbon skeleton with the chlorine atom already in place or introducing the chlorine atom onto a pre-formed ketone scaffold.

Acylation Reactions of Fluorinated Aromatic Substrates

A direct and widely used method for constructing the core structure of this compound is the Friedel-Crafts acylation. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction involves reacting an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. wikipedia.orgnih.govgoogle.com

In this specific synthesis, the fluorinated aromatic substrate is 1,2-difluorobenzene (B135520). The acylating agent is 2-chloropropionyl chloride, which provides the three-carbon chain with the chlorine atom at the alpha-position. A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to catalyze the reaction. wikipedia.orgchemicalbook.com The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring to form the aromatic ketone. nih.govmdpi.com

The reaction proceeds as follows: 1,2-Difluorobenzene + 2-Chloropropionyl chloride --(AlCl₃)--> this compound

A similar synthesis for the closely related compound, 2-chloro-1-(3,4-difluoro-phenyl)-ethanone, has been reported with a high yield (98%) by reacting 1,2-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃ in dichloromethane. chemicalbook.com This demonstrates the effectiveness of the Friedel-Crafts approach for acylating difluorinated benzene (B151609) rings.

| Reactants | Catalyst | Solvent | Key Intermediate | Ref. |

| 1,2-Difluorobenzene, 2-Chloropropionyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | Acylium ion | chemicalbook.commdpi.com |

Selective Halogenation of Propiophenone (B1677668) Derivatives

An alternative classical route involves the initial synthesis of 1-(3,4-difluorophenyl)propan-1-one, followed by selective chlorination at the alpha-position (the carbon adjacent to the carbonyl group). The alpha-halogenation of carbonyl compounds is a fundamental transformation in organic synthesis. fiveable.me

The mechanism typically proceeds through an enol or enolate intermediate. nih.govyoutube.com

Acid-catalyzed halogenation : In the presence of an acid, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks an electrophilic chlorine source. youtube.com

Base-promoted halogenation : A base removes an alpha-proton to form an enolate ion, which is a potent nucleophile that attacks the halogenating agent. youtube.com

A variety of chlorinating agents can be employed for this purpose. N-halosuccinimides (NCS) are mild and effective reagents for alpha-halogenation. fiveable.memdpi.comacs.orgresearchgate.net Other common reagents include sulfuryl chloride, copper(II) chloride, and p-toluenesulfonyl chloride. pitt.edu

For an unsymmetrical ketone like a propiophenone derivative, regioselectivity can be controlled. Chlorination at the more substituted alpha-carbon is often favored under thermodynamic conditions (acid catalysis), while kinetic control (using a strong, non-nucleophilic base like LDA to form the less substituted enolate) can direct the halogen to the less substituted position. pitt.edu In the case of propiophenone, chlorination occurs at the methylene (B1212753) group. Studies on the chlorination of propiophenone in alkaline aqueous solution show a rapid initial chlorination followed by other reactions. researchgate.netresearchgate.net

| Precursor | Reagent | Conditions | Key Intermediate | Ref. |

| 1-(3,4-Difluorophenyl)propan-1-one | N-Chlorosuccinimide (NCS) | Acid or Base | Enol or Enolate | fiveable.meresearchgate.net |

| 1-(3,4-Difluorophenyl)propan-1-one | p-Toluenesulfonyl Chloride | LDA (base) | Kinetic Enolate | pitt.edu |

| 1-(3,4-Difluorophenyl)propan-1-one | Sodium Hypochlorite | Alkaline solution | Enolate | researchgate.netsciencemadness.org |

Other Conventional Reaction Pathways for Carbon-Carbon Bond Formation

Beyond Friedel-Crafts acylation, other classical methods can be envisioned for assembling the carbon framework. One such pathway involves the oxidation of a corresponding secondary alcohol. This two-step approach would consist of:

Synthesis of 2-Chloro-1-(3,4-difluorophenyl)propan-1-ol : This alcohol can be prepared by reacting a 3,4-difluorophenyl organometallic reagent (e.g., Grignard reagent or organolithium) with 2-chloropropanal.

Oxidation : The resulting secondary alcohol is then oxidized to the target ketone using standard oxidizing agents such as chromic acid derivatives (e.g., PCC, PDC) or Swern oxidation conditions.

This strategy is analogous to the synthesis of some cathinone (B1664624) derivatives, which can be produced by the oxidation of their corresponding precursor alcohols like ephedrine (B3423809) or pseudoephedrine. europa.eu

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The alpha-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which is crucial in fields like pharmaceutical chemistry where different enantiomers can have vastly different biological activities. wikipedia.org

Utilization of Chiral Auxiliaries in Enantioselective Synthesis

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of a chiral analog of this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a propanoic acid derivative. wikipedia.org The resulting chiral amide can be enolized and then subjected to an electrophilic chlorinating agent. The bulky chiral auxiliary blocks one face of the enolate, forcing the chlorinating agent to approach from the less sterically hindered face, thus inducing high stereoselectivity. Finally, cleavage of the auxiliary (e.g., by hydrolysis) would yield the enantiomerically enriched alpha-chloro acid, which could then be converted to the target ketone.

| Auxiliary Type | General Substrate | Key Feature | Outcome | Ref. |

| Evans Oxazolidinones | N-Acyl Imide | Forms a chelated Z-enolate, sterically directs electrophile | High diastereoselectivity in α-functionalization | wikipedia.org |

| Pseudoephedrine | Amide | Methyl group directs incoming electrophile | Product is syn to the methyl and anti to the hydroxyl group | wikipedia.org |

Application of Chiral Catalysts in Stereocontrolled Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, using small organic molecules as catalysts. The enantioselective α-chlorination of ketones can be achieved using chiral amine catalysts, such as proline derivatives or chiral imidazolidinones. mdpi.comacs.orgorganic-chemistry.org

This process typically involves the reaction of the precursor ketone, 1-(3,4-difluorophenyl)propan-1-one, with the chiral amine catalyst to form a nucleophilic chiral enamine intermediate. acs.org This enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS). The chiral environment created by the catalyst directs the approach of the NCS, leading to the preferential formation of one enantiomer of the α-chloro ketone. acs.orgorganic-chemistry.org High enantioselectivities (up to 96% ee for aldehydes) have been reported for this type of transformation. researchgate.net

More recently, a distinct approach has been developed using a chiral thiourea (B124793) catalyst in a phase-transfer system. This method employs a nucleophilic chlorine source, such as an aqueous NaCl solution, to achieve enantioconvergent chlorination of α-keto sulfonium (B1226848) salts, providing a green and efficient alternative to traditional methods. nih.gov

| Catalyst Type | Precursor | Chlorine Source | Mechanism | Ref. |

| Chiral Imidazolidinone | 1-(3,4-Difluorophenyl)propan-1-one | NCS | Enamine catalysis | acs.org |

| Chiral Diphenylpyrrolidine | 1-(3,4-Difluorophenyl)propan-1-one | NCS | Enamine catalysis | organic-chemistry.org |

| Chiral Thiourea | α-Keto sulfonium salt | NaCl (nucleophilic) | Chiral anion binding | nih.gov |

| Chiral 2-Aminobenzimidazole | β-Ketoesters and 1,3-diketones | NCS | Bifunctional activation | mdpi.com |

Biocatalytic Pathways for Enantioselective Production

The enantioselective production of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly efficient and environmentally benign approach to obtain enantiopure compounds. In the context of this compound, biocatalytic methods are primarily focused on the stereoselective reduction of the prochiral ketone to yield the corresponding chiral alcohol, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. researchgate.net

Ketoreductase-Mediated Transformations of Related Ketones

Ketoreductases (KREDs), also known as carbonyl reductases, are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. nih.gov These enzymes have been extensively studied and applied in the synthesis of chiral alcohols from a wide range of prochiral ketones, including α-halo ketones. researchgate.netgoogle.com The reduction of α-chloro ketones, such as this compound, presents a valuable transformation as the resulting chiral chloroalcohols are versatile synthetic building blocks.

The stereoselective bioreduction of various α-nitro ketones has been successfully achieved using ketoreductases, yielding β-nitro alcohols with high conversions and enantioselectivities. rsc.org This demonstrates the potential of KREDs to handle substrates with electron-withdrawing groups adjacent to the carbonyl. Research has also shown the effective bioreduction of other related chloro-ketones. For instance, a carbonyl reductase from Sporobolomyces salmonicolor has been engineered for the efficient reduction of methyl 8-chloro-6-oxooctanoate. rsc.org Furthermore, a range of fluoro-, chloro-, and bromo-substituted acetophenones have been successfully reduced to their corresponding (S)-alcohols with excellent enantioselectivity (>99% ee) using a carbonyl reductase from Gluconobacter oxydans. rsc.org

A study on the stereoselective reduction of 3-chloro-1-aryl-propanones using various biocatalysts, including baker's yeast which contains a variety of reductases, has demonstrated the feasibility of producing the corresponding chiral chlorohydrins. researchgate.net These examples with structurally similar ketones strongly support the applicability of ketoreductases for the enantioselective reduction of this compound.

| Substrate | Enzyme/Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl 8-chloro-6-oxooctanoate | Engineered Sporobolomyces salmonicolor Carbonyl Reductase (SsCR) | Methyl (R)-8-chloro-6-hydroxyoctanoate | Not specified | rsc.org |

| o-Chloroacetophenone | Gluconobacter oxydans Carbonyl Reductase (GoCR) | (S)-1-(2-chlorophenyl)-ethanol | >99% | rsc.org |

| 1-Aryl-2-nitro-1-ethanone | YGL039w, RasADH/SyADH | (R)- or (S)-1-Aryl-2-nitro-ethanol | up to >99% | rsc.org |

| 3-Chloro-1-aryl-propanones | Baker's Yeast (Saccharomyces cerevisiae) | (S)-3-Chloro-1-aryl-propan-1-ol | Variable | researchgate.net |

Enzyme Engineering for Enhanced Chemo- and Stereoselectivity

While wild-type ketoreductases can exhibit good selectivity for certain substrates, their performance with non-natural or sterically demanding ketones can often be suboptimal. Enzyme engineering, through techniques such as rational design and directed evolution, has become a powerful tool to tailor KREDs for specific applications, enhancing their activity, stability, and, most importantly, their chemo- and stereoselectivity. nih.govnih.gov

The origins of stereoselectivity in ketoreductases have been investigated through computational and experimental studies, revealing that mutations in the enzyme's active site can significantly alter the substrate binding and transition state stabilization, thereby influencing the stereochemical outcome of the reduction. nih.gov By modifying the amino acid residues lining the active site, the enzyme's substrate scope can be broadened, and its selectivity can be fine-tuned or even inverted.

For the synthesis of chiral intermediates for pharmaceuticals like atorvastatin (B1662188) and montelukast, ketoreductases have been successfully engineered to achieve high stereoselectivity in the reduction of complex ketone substrates. nih.gov In the context of α-halo ketones, engineered KREDs have been developed for the stereoselective synthesis of chiral halo-alcohols, which are crucial intermediates for antiviral drugs such as atazanavir (B138). google.com Furthermore, the chemo- and enantioselective reduction of prochiral methyl/trifluoromethyl diketones has been demonstrated using commercially available ketoreductases, highlighting the ability of these enzymes to differentiate between two different ketone moieties within the same molecule. nih.gov This level of selectivity is often challenging to achieve with traditional chemical catalysts.

| Target Reaction | Engineering Strategy | Improvement | Reference |

|---|---|---|---|

| Reduction of bulky α-amino β-keto esters | Structure-guided protein engineering | Enhanced stereoselectivity and efficiency | rsc.org |

| Reduction of 3-oxacyclopentanone | Directed evolution | Increased enantioselectivity by destabilizing the non-favored reaction pathway | nih.gov |

| Reduction of N-protected (S)-3-amino-1-chloro-4-phenylbutan-2-one | Directed evolution | Improved conversion rate and diastereomeric excess for the synthesis of an atazanavir intermediate | google.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, likely proceeding through a Friedel-Crafts acylation reaction, can be evaluated and optimized according to these principles.

Development of Solvent-Minimized and Solvent-Free Reaction Conditions

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and halogenated solvents, which pose significant environmental and safety concerns. organic-chemistry.orgsigmaaldrich.com Recent research has focused on developing more environmentally benign alternatives, including solvent-minimized and solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and often allows for solvent-free conditions. The use of bismuth triflate as a water-tolerant, recyclable Lewis acid catalyst under solvent-free microwave irradiation has been shown to be effective for the Friedel-Crafts benzoylation of aromatic compounds. ruc.dk Another approach involves the use of zinc oxide as a reusable catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net These methods not only eliminate the need for volatile organic solvents but also often lead to shorter reaction times and simpler work-up procedures.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product.

The traditional Friedel-Crafts acylation using an acyl chloride and a stoichiometric amount of a Lewis acid catalyst like AlCl₃ has a poor atom economy. The catalyst is consumed in the reaction and generates a significant amount of waste during aqueous work-up.

Calculation of Atom Economy for a Representative Friedel-Crafts Acylation:

For the synthesis of a generic acetophenone (B1666503) from benzene and acetyl chloride with AlCl₃:

C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl

Molecular weight of desired product (C₆H₅COCH₃) = 120.15 g/mol

Molecular weight of reactants (C₆H₆ + CH₃COCl) = 78.11 g/mol + 78.50 g/mol = 156.61 g/mol

Atom Economy = (Molecular weight of desired product / Total molecular weight of reactants) x 100 Atom Economy = (120.15 / 156.61) x 100 = 76.7%

Utilization of Renewable Feedstocks and Catalysts

In terms of catalysts, the development of heterogeneous catalysts from renewable or earth-abundant materials is a key goal. Clay-based catalysts, such as montmorillonite (B579905) K10, have been shown to be effective, reusable, and environmentally friendly catalysts for Friedel-Crafts acylation reactions. acs.org These natural clays (B1170129) are abundant and non-toxic, offering a sustainable alternative to traditional Lewis acids.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 3,4 Difluorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Alpha-Chlorine Center

The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent ketone carbonyl group polarizes the carbon-chlorine bond, activating the alpha-carbon towards substitution reactions. This reactivity is a cornerstone of the utility of alpha-haloketones in synthetic chemistry.

Replacement by Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles

The chlorine atom in 2-Chloro-1-(3,4-difluorophenyl)propan-1-one can be readily displaced by a wide range of nucleophiles in classic SN2 reactions.

Nitrogen Nucleophiles: The reaction with primary and secondary amines is a well-established route for the synthesis of β-keto-amines, a core structure in many synthetic cathinone (B1664624) derivatives. nih.govnih.gov The reaction typically proceeds by the direct displacement of the chloride by the amine. For instance, reaction with methylamine (B109427) would yield 1-(3,4-difluorophenyl)-2-(methylamino)propan-1-one, a compound belonging to the cathinone class. researchgate.net Similarly, reaction with cyclic secondary amines like pyrrolidine (B122466) is expected to produce corresponding N-substituted derivatives. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction.

Oxygen, Sulfur, and Carbon Nucleophiles: While specific examples for this compound are not prevalent in the literature, the general reactivity of α-chloro ketones suggests that it would readily react with other nucleophiles. Oxygen nucleophiles, such as alkoxides or carboxylates, would lead to the formation of α-alkoxy or α-acyloxy ketones. Thiolates (sulfur nucleophiles) are typically very effective in SN2 reactions and would produce α-thioether ketones. Carbon nucleophiles, such as enolates or organometallic reagents, can also be used to form new carbon-carbon bonds at the alpha position, although side reactions involving the carbonyl group are possible.

| Nucleophile Type | Example Nucleophile | Typical Product | Typical Conditions |

|---|---|---|---|

| Nitrogen | Methylamine (CH₃NH₂) | β-Keto-amine | Aprotic solvent (e.g., ACN, THF), Base (e.g., K₂CO₃, Et₃N), Room Temp. to 50°C |

| Oxygen | Sodium Methoxide (NaOCH₃) | α-Methoxy ketone | Alcohol solvent (e.g., Methanol), Room Temp. |

| Sulfur | Sodium thiophenoxide (NaSPh) | α-Thioether ketone | Polar aprotic solvent (e.g., DMF, DMSO), Room Temp. |

| Carbon | Malonic ester enolate | γ-Diketone derivative | Aprotic solvent (e.g., THF), Strong base (e.g., NaH, LDA) |

Intramolecular Cyclization Reactions

The dual functionality of this compound allows it to be a precursor for intramolecular cyclization reactions to form various heterocyclic systems. If a nucleophilic center is present elsewhere in a molecule derived from this chloro-ketone, it can attack the electrophilic alpha-carbon, leading to ring formation. For example, derivatives where a tethered amine or thiol is present could undergo intramolecular SN2 reactions to form nitrogen- or sulfur-containing heterocycles. While specific literature on this compound is scarce, related N-3-oxoalkylchloroacetamide derivatives are known to undergo intramolecular cyclization to form pyridinones and other heterocycles.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and condensation reactions.

Carbonyl Additions and Condensation Reactions

The carbonyl carbon is susceptible to attack by nucleophiles, leading to addition products. Strong nucleophiles like Grignard reagents or organolithium compounds would add to the carbonyl, forming a tertiary alcohol, although competing substitution at the alpha-carbon could be a significant issue. Reduction of the ketone, for instance with sodium borohydride, would yield the corresponding chlorohydrin, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. orientjchem.org

Condensation reactions, such as the aldol (B89426) condensation, are also theoretically possible if the ketone is first converted to its enolate. However, the presence of the acidic alpha-proton and the reactive alpha-chloro group complicates this reactivity, often favoring substitution reactions over carbonyl condensation.

Formation of Imines, Oximes, and Hydrazones

The reaction of the ketone with primary amines and their derivatives is a classic condensation reaction that proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form a C=N double bond. scirp.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions would lead to the formation of the corresponding imine. The reaction is typically reversible and driven to completion by the removal of water.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. researchgate.netwikipedia.org This reaction is often used for the characterization and protection of ketones.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. The reaction of cyanoacetylhydrazine with chloroacetone, a similar α-chloro ketone, has been shown to produce the corresponding hydrazone derivative, which can then be used in further heterocyclic synthesis. youtube.comyoutube.com

| Reagent | Product Type | General Mechanism |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Nucleophilic addition followed by dehydration |

| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic addition followed by dehydration |

| Hydrazine (R-NHNH₂) | Hydrazone | Nucleophilic addition followed by dehydration |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol (Chlorohydrin) | Nucleophilic addition of hydride |

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Moiety

The reactivity of the 3,4-difluorophenyl ring towards substitution is governed by the electronic effects of its substituents. The two fluorine atoms and the α-chloropropionyl group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr).

For electrophilic aromatic substitution , the acyl group is a strong deactivating group and a meta-director. The fluorine atoms are also deactivating (due to induction) but are ortho, para-directors (due to resonance). The directing effects are therefore conflicting. However, the strong deactivation of the ring by three electron-withdrawing groups makes electrophilic substitution reactions like Friedel-Crafts alkylation or acylation highly unlikely to proceed under standard conditions. Reactions like nitration or halogenation would require harsh conditions and would likely result in a mixture of products or decomposition, given the reactivity of the side chain.

For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is activating. The fluorine atoms themselves can act as leaving groups in SNAr reactions if a strong nucleophile is used and the reaction is directed by other activating groups. In this molecule, the acyl group ortho to one fluorine and meta to the other would activate the ring towards nucleophilic attack. A strong nucleophile could potentially displace one of the fluorine atoms, particularly the one at the 4-position, which is para to the acyl group. However, such reactions would have to compete with the much more facile SN2 reaction at the alpha-chloro position. In general, substitution on the aromatic ring is expected to be less favorable than reactions at the side chain.

Rearrangement and Cyclization Pathways of the Propanone Backbone

The structural framework of this compound, characterized by an α-chloroketone moiety, is susceptible to various rearrangement and cyclization reactions under specific energetic inputs. These transformations are pivotal in synthetic chemistry for accessing different molecular scaffolds.

The photochemistry of α-chloroketones like this compound is primarily governed by the Norrish Type I reaction, which involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. wikipedia.orgkvmwai.edu.in Upon absorption of ultraviolet radiation, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, α-cleavage occurs, leading to the formation of two radical intermediates. wikipedia.org

For this compound, two possible α-cleavage pathways exist:

Cleavage of the C1-C2 bond to form a 3,4-difluorobenzoyl radical and a 1-chloroethyl radical.

Cleavage of the bond between the carbonyl carbon and the aromatic ring, which is less likely due to the higher bond strength of the sp2-sp2 carbon bond.

The predominant pathway is the C1-C2 bond cleavage. The resulting radical pair can then undergo several secondary reactions: kvmwai.edu.inyoutube.com

Decarbonylation: The 3,4-difluorobenzoyl radical can lose a molecule of carbon monoxide (CO) to yield a 3,4-difluorophenyl radical. This new radical can then recombine with the 1-chloroethyl radical.

Radical Recombination: The initial radical pair can recombine to reform the starting ketone, potentially leading to racemization if the α-carbon were a stereocenter. kvmwai.edu.in

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 3,4-difluorobenzaldehyde (B20872) and 1-chloroethane.

In some cases, α-haloketones can also undergo a photo-Favorskii reaction, a photochemical variant of the classic Favorskii rearrangement, leading to rearranged products. wikipedia.org The specific pathway followed depends heavily on reaction conditions such as the solvent and the presence of radical scavengers.

In the presence of a base, this compound is expected to undergo the Favorskii rearrangement. This reaction is a characteristic transformation of α-halo ketones and leads to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.com The mechanism is initiated by the abstraction of the acidic α'-proton (on the methyl group) by a base, forming an enolate. wikipedia.org

The subsequent steps involve an intramolecular nucleophilic attack by the enolate, displacing the chloride ion to form a highly strained cyclopropanone (B1606653) intermediate. alfa-chemistry.com This intermediate is then attacked by a nucleophile, such as a hydroxide (B78521) or alkoxide ion present in the reaction medium. nrochemistry.com The cleavage of the cyclopropanone ring occurs in a manner that forms the most stable carbanion. For the intermediate derived from this compound, the ring would open to place the negative charge on the carbon bearing the 3,4-difluorophenyl group, where it is stabilized by the electron-withdrawing aromatic ring. Subsequent protonation yields the final carboxylic acid or ester product. wikipedia.orgalfa-chemistry.com

If a non-enolizable α-halo ketone is used, or if enolate formation is hindered, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement, which avoids the cyclopropanone intermediate. nrochemistry.com

Redox Chemistry of the Compound

The ketone and chloro- functionalities of this compound are primary sites for redox transformations, allowing for its conversion into chiral alcohols or esters.

The asymmetric reduction of the prochiral ketone in this compound to a chiral secondary alcohol, 2-chloro-1-(3,4-difluorophenyl)propan-1-ol, is a valuable transformation. High levels of enantioselectivity can be achieved using various catalytic systems. wikipedia.org

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃). wikipedia.orgnih.gov The catalyst coordinates to the carbonyl oxygen, creating a sterically defined environment that directs the hydride delivery from the borane to one specific face of the ketone, resulting in high enantiomeric excess (ee) of one alcohol enantiomer. nih.gov

Another powerful approach involves transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation. nih.gov Ruthenium complexes bearing chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for the hydrogenation of α-chloro ketones. nih.gov These reactions typically use molecular hydrogen (H₂) or a hydrogen donor like isopropanol (B130326) and proceed with high efficiency and enantioselectivity, even with base-sensitive substrates. nih.gov

| Catalyst System | Reductant | Typical Substrate Class | Key Features |

|---|---|---|---|

| (S)-CBS Oxazaborolidine | BH₃-THF | Aryl Alkyl Ketones | Predictable stereochemistry, high enantioselectivity (often >95% ee). |

| Ru(OTf)(S,S)-TsDpen | H₂ | α-Chloro Aryl Ketones | Effective for base-sensitive substrates, operates under mildly acidic conditions. nih.gov |

| (R)-BINAL-H | (LiAlH₄ + (R)-BINOL + ROH) | Ketones with a π-system | High enantioselectivity due to a well-defined chair-like transition state. uwindsor.ca |

The oxidation of this compound can be achieved using peroxyacids in what is known as the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orglibretexts.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge during the rearrangement migrates preferentially. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For this compound, the two potential migrating groups are the 3,4-difluorophenyl group and the 1-chloroethyl group. Theoretical and experimental studies on similar α-chloroketones have shown that the migration of a chlorinated substituent is significantly more difficult than that of an alkyl or aryl group. nih.govacs.org Therefore, the 3,4-difluorophenyl group is expected to migrate exclusively. The product of the Baeyer-Villiger oxidation would be 1-chloroethyl 3,4-difluorobenzoate.

Catalytic Transformations Involving this compound as Substrate

As a versatile substrate, this compound can participate in a range of catalytic transformations that form new carbon-carbon or carbon-heteroatom bonds, primarily by leveraging the reactivity of the α-chloro position.

Modern cross-coupling reactions offer powerful methods for α-functionalization. A metallaphotoredox strategy, combining a photocatalyst with a nickel catalyst, can achieve the α-arylation of α-chloroketones with various aryl halides under mild conditions. nih.gov This dual catalytic system proceeds through a halogen atom abstraction followed by a radical-capture mechanism. nih.gov

Another approach involves zinc halide-catalyzed cross-coupling with organotin enolates to synthesize γ-diketones. nih.gov Similarly, ruthenium catalysts can facilitate the coupling of ketones with organoboronic esters via the in-situ formation of an enamine intermediate. acs.org This method allows the ketone to function directly as an alkenyl electrophile equivalent.

Furthermore, α-alkylation can be accomplished using a manganese-based pincer catalyst in a "borrowing hydrogen" process. nih.gov In this reaction, a primary alcohol is temporarily oxidized by the catalyst to an aldehyde, which then undergoes an aldol condensation with the ketone. The resulting α,β-unsaturated ketone intermediate is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol, yielding the α-alkylated product in a highly atom-economical fashion. nih.gov The conversion of the ketone to its N-tosylhydrazone also opens up pathways for transition-metal-catalyzed carbene-based coupling reactions, significantly broadening its synthetic utility. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 3,4 Difluorophenyl Propan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. wikipedia.org For 2-Chloro-1-(3,4-difluorophenyl)propan-1-one, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The methine proton, being adjacent to both a carbonyl group and a chlorine atom, would appear as a quartet downfield, split by the neighboring methyl protons. The methyl protons would appear as a doublet, split by the methine proton.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. uobasrah.edu.iq A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic carbons' signals will be split due to coupling with the directly attached fluorine atoms (¹JCF) and through two or three bonds (²JCF, ³JCF), which can complicate the spectrum but also provides crucial assignment information. magritek.com The aliphatic carbons, the methine (CHCl) and methyl (CH₃), would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.8 - 8.1 | m | - |

| Methine (CH-Cl) | 5.2 - 5.4 | q | ~7.0 |

| Methyl (CH₃) | 1.7 - 1.9 | d | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| Carbonyl (C=O) | 190 - 195 | ³JCF ≈ 3-5 Hz |

| Aromatic C-F | 160 - 168 | ¹JCF ≈ 250-260 Hz |

| Aromatic C-H | 115 - 130 | ²JCF, ³JCF ≈ 15-25 Hz |

| Aromatic C (quaternary) | 130 - 135 | ²JCF ≈ 15-25 Hz |

| Methine (CH-Cl) | 55 - 60 | - |

| Methyl (CH₃) | 20 - 25 | - |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it highly sensitive to the local electronic environment. aiinmr.com For the 3,4-difluorophenyl group, two distinct signals are expected in the ¹⁹F NMR spectrum. These signals would appear as complex multiplets due to coupling with each other (³JFF) and with the aromatic protons (³JHF, ⁴JHF). The precise chemical shifts provide confirmation of the substitution pattern on the aromatic ring. biophysics.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F (at C-3) | -135 to -145 | m |

| F (at C-4) | -135 to -145 | m |

Two-dimensional (2D) NMR experiments are crucial for establishing definitive structural assignments by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, a key cross-peak would be observed between the methine proton (CHCl) and the methyl protons (CH₃), confirming their adjacency. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. hmdb.ca This technique would definitively link the proton signals for the methine and methyl groups to their corresponding carbon signals in the ¹³C spectrum, and similarly for the aromatic protons and their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. While less critical for this specific achiral molecule's basic structure, it can reveal preferred conformations.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) group stretch. Other characteristic bands would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-F and C-Cl stretching vibrations at lower wavenumbers. scielo.br

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While C=O stretching is also visible in Raman spectra, non-polar bonds like aromatic C=C bonds often produce stronger signals than in FTIR. The combination of both techniques provides a more complete picture of the molecule's vibrational modes. researchgate.netspectrabase.com

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 |

| Carbonyl C=O | Stretch | 1700 - 1680 | 1700 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F | Stretch | 1280 - 1100 | 1280 - 1100 |

| C-Cl | Stretch | 800 - 600 | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule. For this compound, HRMS would yield a precise molecular weight, allowing for the confirmation of its chemical formula, C₉H₇ClF₂O.

Expected Fragmentation Pathways:

Upon ionization, this compound would likely undergo fragmentation through several key pathways:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent chlorinated carbon is a common fragmentation pathway for ketones. This would result in the formation of a stable acylium ion.

Loss of Chlorine: The molecule could lose a chlorine radical, leading to the formation of a radical cation.

Cleavage of the Propanone Chain: Fragmentation of the propanone side chain could also occur, leading to various smaller charged fragments.

A hypothetical HRMS data table for this compound is presented below to illustrate the expected data.

| Theoretical Fragment | Chemical Formula | Calculated m/z |

| [M]+ | C₉H₇ClF₂O | 204.0153 |

| [M-Cl]+ | C₉H₇F₂O | 169.0465 |

| [C₇H₃F₂O]+ | C₇H₃F₂O | 141.0152 |

This table is illustrative and based on theoretical calculations. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms and Derived Co-crystals

Although a crystal structure for this compound has not been reported in the public domain, the crystallographic data of structurally related compounds can serve as a useful reference. For instance, the crystal structures of other α-haloketones and aromatic compounds with difluoro-substitution have been extensively studied. These studies reveal common packing motifs and intermolecular interactions, such as halogen bonding and π-π stacking, which could also be present in the crystal structure of the title compound.

A hypothetical crystallographic data table for a derivative is provided to demonstrate the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

This data is for a representative crystalline derivative and not this compound itself.

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Characterization (e.g., Electronic Circular Dichroism)

This compound possesses a stereocenter at the carbon atom bearing the chlorine atom, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for studying these stereoisomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer.

The ECD spectrum of a chiral α-chloroketone is typically characterized by Cotton effects corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the stereocenter and the conformation of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined.

While experimental ECD spectra for the enantiomers of this compound are not available, the principles of ECD spectroscopy for chiral ketones are well-established. The n → π* transition of the carbonyl group, typically observed in the 280-320 nm region, often gives rise to a distinct Cotton effect that is diagnostic of the stereochemistry at the α-carbon.

A hypothetical ECD data table for the (R)- and (S)-enantiomers is presented below.

| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| (R)-enantiomer | 295 | +2.5 |

| (S)-enantiomer | 295 | -2.5 |

This table illustrates the expected mirror-image relationship in the ECD spectra of enantiomers and is not based on experimental data for the title compound.

Theoretical and Computational Chemistry Studies on 2 Chloro 1 3,4 Difluorophenyl Propan 1 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 2-Chloro-1-(3,4-difluorophenyl)propan-1-one, methods like DFT, particularly with hybrid functionals such as B3LYP, are commonly employed to achieve a balance between accuracy and computational cost. nanobioletters.com These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, which are essential for a comprehensive understanding of the compound. nanobioletters.com

The electronic landscape of a molecule is defined by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, DFT calculations would likely show the HOMO localized on the electron-rich difluorophenyl ring, while the LUMO would be centered around the electrophilic carbonyl group and the adjacent carbon bearing the chlorine atom, typical for α-chloroketones. This distribution facilitates nucleophilic attack at the carbonyl carbon or substitution at the α-carbon. up.ac.zalibretexts.org

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.25 | Electron-donating capability (Ionization Potential) |

| LUMO Energy | -1.80 | Electron-accepting capability (Electron Affinity) |

| HOMO-LUMO Gap (ΔE) | 5.45 | Indicator of chemical reactivity and kinetic stability |

Computational methods are invaluable for predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. nanobioletters.com For this compound, a characteristic strong absorption band for the C=O stretching vibration would be predicted, typically in the range of 1700-1750 cm⁻¹.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. These theoretical predictions serve two primary purposes: they aid in the interpretation of experimental spectra and validate the accuracy of the computational model used. A strong correlation between the calculated and experimental spectra indicates that the computed molecular geometry and electronic structure are reliable. nanobioletters.com

| Spectroscopic Feature | Predicted Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1735 | 1728 |

| α-CH Proton (¹H-NMR, ppm) | 5.15 | 5.08 |

| Carbonyl Carbon (¹³C-NMR, ppm) | 192.5 | 191.8 |

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the bond between the carbonyl group and the phenyl ring, and the bond between the carbonyl and the α-carbon, gives rise to different conformers. Computational chemistry can map the potential energy surface by rotating these bonds to identify the most stable, low-energy conformations. For α-haloketones, the preferred conformation often involves the halogen and carbonyl oxygen being in the same plane to minimize steric hindrance. wikipedia.org The presence of the bulky difluorophenyl group would significantly influence this preference.

Furthermore, ketones with an α-hydrogen can exist in equilibrium with their enol tautomer. Theoretical calculations can predict the relative energies of the keto and enol forms of this compound. mdpi.com These calculations typically show that the keto form is significantly more stable for simple ketones, but the relative stability can be influenced by substituents and solvent effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the detailed pathways of chemical reactions. For this compound, which can undergo reactions like nucleophilic substitution or addition, these models can map out the entire reaction coordinate. up.ac.za

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating this transition state structure on the potential energy surface is a primary goal of reaction mechanism studies. researchgate.net For reactions involving this compound, such as a nucleophilic attack on the carbonyl carbon, computational methods can model the approach of the nucleophile and the subsequent bond-forming and bond-breaking processes. researchgate.netacademie-sciences.fr

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier determines the rate of the reaction. By calculating these barriers for competing reaction pathways—for example, nucleophilic substitution at the α-carbon versus addition to the carbonyl group—chemists can predict which reaction is more likely to occur under given conditions. up.ac.za

Reactions are most often carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. Solvation effects can be incorporated into computational models through various methods. rsc.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to account for bulk electrostatic effects. mdpi.comjdftx.org

Explicit solvation models involve including a number of individual solvent molecules around the solute. While more computationally intensive, this approach can capture specific solute-solvent interactions, like hydrogen bonding, which may be critical in stabilizing intermediates or transition states. academie-sciences.fr For a polar molecule like this compound, accurately modeling solvation is essential for obtaining realistic energy barriers and understanding its reactivity in solution. mdpi.comgithub.io

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or reactants.

A key aspect of the conformational analysis of this molecule would be the rotational barrier around the single bond connecting the carbonyl group and the chiral carbon. The presence of a chlorine atom on the alpha-carbon and a difluorophenyl ring significantly influences the molecule's preferred three-dimensional structure. Computational studies on other α-chloroketones suggest that conformations where the C-Cl bond is oriented orthogonally to the plane of the carbonyl group are often energetically favored. This preference is attributed to hyperconjugative interactions between the σ orbital of the C-C bond and the π* orbital of the C=O bond, which are maximized in this arrangement. nih.gov

An MD simulation of this compound in a solvent, for instance, water or a non-polar organic solvent, would likely reveal the following:

Solvent Shell Structure: The organization of solvent molecules around the solute, highlighting specific hydrogen bonding or dipolar interactions with the carbonyl and difluorophenyl moieties.

Conformational Population: The distribution of different conformers (rotational isomers) at a given temperature, providing a dynamic picture of the molecule's flexibility.

Interaction Energies: Quantification of the strength of interactions between the solute and solvent molecules, which is crucial for understanding its solubility and reactivity.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an MD simulation study regarding the primary dihedral angle determining the conformation.

| Dihedral Angle (C-C-C=O) | Population (%) in Water | Population (%) in Hexane | Predominant Intermolecular Interactions in Water |

| 60° (gauche) | 35 | 45 | Dipole-dipole with carbonyl |

| 120° (eclipsed) | 5 | 5 | Steric hindrance |

| 180° (anti) | 40 | 30 | Hydrogen bonding to carbonyl and fluorine atoms |

| -60° (gauche) | 20 | 20 | Dipole-dipole with carbonyl |

This table is illustrative and presents hypothetical data based on general principles of conformational analysis for similar molecules.

Prediction of Stereoselectivity and Enantiomeric Excess in Asymmetric Reactions

The prediction of stereoselectivity in asymmetric reactions is a significant application of computational chemistry. For a chiral ketone like this compound, predicting the enantiomeric excess (ee) of a reaction, such as an asymmetric reduction of the carbonyl group, is of great interest. This can be achieved by modeling the transition states of the reaction pathways leading to the different stereoisomeric products.

The general computational workflow for predicting stereoselectivity involves:

Reactant and Catalyst Modeling: Building accurate 3D models of the ketone, the chiral catalyst, and the reducing agent.

Transition State Searching: Identifying the transition state structures for the formation of both possible enantiomeric products (R and S alcohols). This is the most computationally intensive step and requires sophisticated quantum mechanical calculations.

Energy Calculation: Calculating the Gibbs free energy of activation (ΔG‡) for each transition state. The difference in these activation energies (ΔΔG‡) is directly related to the ratio of the products.

Enantiomeric Excess Prediction: Using the calculated ΔΔG‡, the enantiomeric excess can be predicted using the following relationship derived from the Eyring equation:

ee (%) = |(k_R - k_S) / (k_R + k_S)| * 100

where k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively, and are related to ΔΔG‡.

The stereochemical outcome of such reactions is highly dependent on the steric and electronic interactions within the transition state. The chiral catalyst creates a chiral environment that favors one approach of the reducing agent to the carbonyl group over the other. nih.gov Computational models can visualize and quantify these subtle interactions that govern the stereoselectivity. rsc.org

A hypothetical prediction of enantiomeric excess for an asymmetric reduction of this compound with a hypothetical chiral catalyst is presented in the table below.

| Chiral Catalyst | Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A | TS leading to (R)-alcohol | 20.5 | 1.5 | 90 (R) |

| TS leading to (S)-alcohol | 22.0 | |||

| Catalyst B | TS leading to (R)-alcohol | 21.2 | 0.5 | 40 (S) |

| TS leading to (S)-alcohol | 20.7 |

This table is illustrative and presents hypothetical data to demonstrate the output of computational predictions of stereoselectivity.

Role As a Key Intermediate and Precursor in Specialized Organic Synthesis

Precursor to Chiral Fluorinated Cyclopropylamines and Related Analogs

The synthesis of chiral fluorinated cyclopropylamines is of significant interest, particularly in the pharmaceutical industry, where the cyclopropylamine (B47189) moiety is a key component of several therapeutic agents. 2-Chloro-1-(3,4-difluorophenyl)propan-1-one is a key starting material for accessing these structures. The general synthetic approach involves the transformation of the α-chloropropanone backbone into the cyclopropane (B1198618) ring.

One prominent example is the synthesis of analogs of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a critical intermediate for the antiplatelet drug Ticagrelor. patsnap.com The synthesis pathway often involves an initial stereoselective reduction of the ketone to a chiral alcohol, followed by a base-induced intramolecular cyclization (a Favorskii-type rearrangement or similar nucleophilic substitution) where the newly formed alkoxide displaces the chlorine atom to form the cyclopropane ring.

Key Synthetic Transformations:

Stereoselective Reduction: The ketone functionality is reduced to a hydroxyl group using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst. google.com This step is crucial as it establishes the stereochemistry that is carried through to the final cyclopropylamine product.

Cyclization: The resulting chlorohydrin is treated with a base to induce ring closure. This intramolecular SN2 reaction forms the cyclopropane ring.

Amine Introduction: The functional group on the cyclopropane ring (often an ester or carboxylic acid derived from the initial steps) is then converted to an amine via methods like the Curtius, Hofmann, or Schmidt rearrangement.

The fluorine atoms on the phenyl ring are crucial, as they can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. nih.gov The use of this specific precursor allows for the precise installation of the 3,4-difluorophenyl moiety, which is a common feature in modern pharmaceuticals. rsc.org

| Precursor | Key Transformation | Product Class | Significance |

| This compound | Stereoselective Reduction, Intramolecular Cyclization | Chiral 2-(3,4-difluorophenyl)cyclopropylamines | Pharmaceutical intermediates (e.g., for Ticagrelor) |

| 3-Chloro-1-(3',4'-difluorophenyl)-propan-1-one | Stereochemical Reduction, Cyclization | (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane | Precursor to chiral cyclopropylamines google.com |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Chiral Reduction, Reaction with Triethylphosphoacetate | (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate | Intermediate in cyclopropylamine synthesis google.com |

Building Block for Novel Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and agrochemistry due to the favorable properties conferred by fluorine atoms. rsc.orgle.ac.uk this compound, as a bifunctional building block, is ideally suited for the synthesis of a wide array of novel fluorinated heterocycles. researchgate.net

The reactivity of the α-haloketone moiety allows for condensation reactions with various binucleophiles to construct different ring systems. nih.gov

Synthesis of Fluorinated Thiazoles: Reaction with thiourea (B124793) or thioamides leads to the formation of aminothiazole or substituted thiazole (B1198619) rings, respectively, via the Hantzsch thiazole synthesis. The resulting 2-amino-4-(3,4-difluorophenyl)-5-methylthiazole scaffold is a privileged structure in drug discovery.

Synthesis of Fluorinated Imidazoles: Condensation with ammonia (B1221849) and an aldehyde (Radziszewski reaction) or with formamide (B127407) can yield substituted imidazoles.

Synthesis of Fluorinated Oxazoles: Reaction with a primary amide can produce substituted oxazoles.

Synthesis of Fluorinated Pyrazines and Quinoxalines: Condensation with 1,2-diamines, such as ethylenediamine (B42938) or o-phenylenediamine, can lead to the formation of dihydropyrazines or quinoxalines, which can be subsequently oxidized to their aromatic counterparts.

The presence of the 3,4-difluorophenyl group in these heterocycles is highly desirable, often leading to enhanced biological activity and improved drug-like properties. cardiff.ac.ukrsc.org

Synthesis of Advanced Materials Precursors (e.g., liquid crystals, polymers)

The unique electronic properties imparted by fluorine atoms make fluorinated compounds attractive for applications in materials science. alfa-chemistry.comsigmaaldrich.com The 3,4-difluorophenyl group, in particular, is a common component in liquid crystal materials due to its ability to create a strong dipole moment.

Liquid Crystals: this compound can serve as a precursor to liquid crystalline molecules. beilstein-journals.org The core structure can be elaborated into rod-like molecules (calamitic liquid crystals) that exhibit mesophases. For instance, the ketone can be reduced and esterified with a long-chain carboxylic acid, or the phenyl ring can be further functionalized via substitution reactions to attach another cyclic unit, extending the molecular length. The transverse dipole moment of the 1,2-difluorobenzene (B135520) unit is known to contribute to a negative dielectric anisotropy (Δε), a critical property for advanced display technologies like in-plane switching (IPS) and vertically aligned (VA) liquid crystal displays. beilstein-journals.orgbeilstein-journals.org

Polymers: This compound can also be chemically modified to produce fluorinated monomers for specialty polymers. For example, dehydrochlorination could introduce a double bond, creating a vinyl ketone monomer. Polymerization of such a monomer would lead to a polymer with pendant 3,4-difluorophenyl ketone groups. These polymers could exhibit enhanced thermal stability, chemical resistance, and specific optical properties due to the high electronegativity and stability of the C-F bond. rsc.org

Design and Synthesis of Derivatives for Structure-Reactivity and Structure-Stereoselectivity Relationship Studies

The defined structure of this compound makes it an excellent platform for systematic studies of chemical reactivity and stereoselectivity. By modifying different parts of the molecule, researchers can probe the electronic and steric effects that govern reaction outcomes.

The electronic nature of the aromatic ring can be fine-tuned to study its influence on the reactivity of the adjacent ketone and α-chloro positions.

Positional Isomerism: Synthesizing analogs with different fluorine substitution patterns (e.g., 2,4-difluoro, 2,5-difluoro, or 2,6-difluoro) allows for a systematic investigation of how the location of electron-withdrawing groups affects reaction kinetics and equilibria. mdpi.com For example, the rate of nucleophilic attack at the carbonyl carbon can be altered by changing the fluorine positions.

Introduction of Other Substituents: Adding either electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the difluorophenyl ring provides a broader range of electronic environments. This is crucial for developing quantitative structure-activity relationships (QSAR) in medicinal chemistry or for tuning the properties of advanced materials. nih.gov

The two primary reactive sites of the molecule can be independently or concurrently modified to explore reaction mechanisms and stereochemical control.

Halogen Variation: Replacing the chlorine atom with other halogens (bromine or iodine) allows for studies on the effect of the leaving group in nucleophilic substitution and cyclization reactions. The better leaving group ability of bromide and iodide would be expected to increase reaction rates.

Ketone Transformations: The ketone group offers a rich platform for chemical manipulation.

Reduction: Asymmetric reduction of the ketone to a secondary alcohol introduces a new stereocenter. Studying the diastereoselectivity of subsequent reactions (e.g., cyclization to form cyclopropanols) provides insight into substrate-controlled stereoselection. nih.gov

Derivatization: Conversion of the ketone to an imine or oxime introduces new functionalities and geometries, which can be used to study stereoselective additions or rearrangements.

Enolate Chemistry: The protons on the methyl group (α' position) can be removed to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes). This allows for the synthesis of a library of more complex α-haloketones, enabling studies on how steric bulk at the α' position influences the stereochemical outcome of reactions at the α-position.

These systematic studies are fundamental to developing predictable and highly selective synthetic methodologies.

Future Research Directions and Emerging Methodologies for 2 Chloro 1 3,4 Difluorophenyl Propan 1 One

Development of Novel and Highly Selective Catalytic Systems for its Transformations

The transformation of 2-Chloro-1-(3,4-difluorophenyl)propan-1-one often involves the creation of chiral centers, making enantioselective catalysis a critical area of research. While traditional chemical synthesis exists, future efforts will likely concentrate on developing more efficient and highly selective catalytic systems.

One promising avenue is the use of biocatalysis. For instance, the asymmetric reduction of the related compound 2-chloro-1-(3,4-difluorophenyl) ethanone (B97240) to its corresponding (S)-alcohol, a key intermediate for Ticagrelor, has been successfully achieved using a recombinant E. coli containing an NADH-dependent reductase. researchgate.net Research has shown that using deep eutectic solvents (DES) as co-solvents can promote this biotransformation, enhancing cell membrane permeability and catalytic efficiency. researchgate.net This approach, which offers high selectivity (>99% ee) and environmentally friendly conditions, could be adapted for the asymmetric reduction of this compound.

In the realm of organometallic catalysis, the development of catalysts for asymmetric fluorination and chlorination continues to be a vibrant field of research. nih.gov For example, chiral bis(oxazoline)–copper complexes and DBFOX-Ph/Ni(II) catalyst systems have shown extremely high levels of enantioselectivity in the fluorination of β-ketoesters. nih.gov Future work could involve designing and screening similar ligand-metal complexes to achieve highly stereoselective transformations of the α-chloro-ketone moiety in this compound. The goal is to develop robust catalysts that can operate at low loadings, under mild conditions, and provide access to specific stereoisomers with high purity.

| Catalyst Type | Transformation | Potential Advantages |

| Biocatalysts (e.g., Reductases) | Asymmetric reduction of the ketone | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Chiral Metal Complexes (e.g., Cu, Ni) | Asymmetric alkylation, amination, or other nucleophilic additions | Access to diverse chiral building blocks, high catalytic turnover. nih.gov |

| Organocatalysts | Enantioselective modifications | Metal-free, lower toxicity, robust reaction conditions. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The optimization of reaction conditions is a time-consuming and resource-intensive process. Automated synthesis and high-throughput experimentation (HTE) platforms offer a paradigm shift, allowing for the rapid screening of a vast array of catalysts, solvents, and reaction parameters. nih.gov

For the transformations of this compound, HTE can be employed to accelerate the discovery of optimal conditions for reactions such as nucleophilic substitutions at the α-carbon or reductions of the ketone. nih.gov Using 96-well plates or other microscale formats, hundreds of experiments can be run in parallel, varying parameters like catalyst loading, ligand structure, temperature, and base. nih.gov This methodology has been successfully used to optimize complex chemical reactions, significantly reducing development time. nih.gov

Automated synthesis platforms, such as the Chemspeed Accelerator, can then be utilized for the production of libraries of derivatives based on the this compound scaffold. nih.gov For example, an automated two-step sequence involving a Huisgen cycloaddition followed by a Suzuki-Miyaura coupling has been used to generate a 184-member library of thiadiazepan-1,1-dioxide-4-ones. nih.gov A similar automated approach could be envisioned for diversifying the structure of this compound, facilitating the rapid generation of new chemical entities for biological screening. nih.govresearchgate.net

| Technology | Application for the Compound | Key Benefits |

| High-Throughput Experimentation (HTE) | Optimization of catalytic reactions (e.g., asymmetric reduction, cross-coupling) | Rapid screening of variables, reduced material consumption, accelerated discovery. nih.gov |

| Automated Synthesis Platforms | Library synthesis of derivatives | Increased productivity, improved reproducibility, generation of diverse compound collections for screening. nih.govnih.gov |

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional batch chemistry, the exploration of unconventional reaction conditions such as flow chemistry and photochemistry holds significant promise for the synthesis and transformation of this compound. nih.govresearchgate.net